molecular formula C3H6O6S B1223213 2-Hydroxy-3-sulfopropanoic acid CAS No. 38769-05-0

2-Hydroxy-3-sulfopropanoic acid

Cat. No. B1223213
CAS RN: 38769-05-0
M. Wt: 170.14 g/mol
InChI Key: CQQGIWJSICOUON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-Hydroxy-3-sulfopropanoic acid often involves enantioselective methods, starting from enantiomerically enriched precursors. For instance, Alonso et al. (2005) described an enantioselective synthesis of a closely related compound, (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate via Sharpless asymmetric dihydroxylation, followed by a direct preparation of a sulfate from the diol with sulfuryl chloride (Alonso, Santacana, Rafecas, & Riera, 2005).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Hydroxy-3-sulfopropanoic acid reveals intricate details about their crystal and molecular structures. For example, Kim et al. (1973) determined the crystal and molecular structure of γ-guanidino-β-hydroxypropane sulfonic acid, illustrating the zwitterionic form of the molecule and its planar trans zigzag skeletal conformation (Kim, Bando, Hombo, Fujiwara, & Tomita, 1973).

Chemical Reactions and Properties

The chemical reactions and properties of compounds related to 2-Hydroxy-3-sulfopropanoic acid often involve organocatalysis. Kiyani et al. (2015) demonstrated that 2-Hydroxy-5-sulfobenzoic acid effectively catalyzed the one-pot three-component synthesis of various compounds under solvent-free conditions, showcasing the versatility and efficiency of sulfonic acids in organic synthesis (Kiyani, Darbandi, Mosallanezhad, & Ghorbani, 2015).

Scientific Research Applications

Chemical Properties and Applications

  • Chemical Properties: 2-Hydroxy-3-sulfopropanoic acid is a compound that can be used as a protected form for sulfonic acid, sulfonamide, and sulfonate. It's valuable for the functionalization of dyes, polymers, nucleosides, and proteins to enhance their hydrophilicity. It is known for its application in creating various surfactants (Sikervar, 2014).

Applications in Polymer Chemistry

  • Polymerization: The compound plays a role in polymer chemistry. For instance, it has been utilized in the reversible addition fragmentation chain transfer (RAFT) polymerization to prepare homopolymers and block copolymers, which have numerous industrial applications (Bray et al., 2017).

Biochemical Research

  • Biochemical Analysis: In biochemical research, derivatives of this compound have shown antimetastatic activity. This demonstrates its potential in developing treatments targeting cancer metastasis (Mishkinene & Valavichene, 1997).

Environmental Applications

  • Electrochemical Applications: The electrochemical reduction of compounds related to 2-Hydroxy-3-sulfopropanoic acid is significant in environmental studies, particularly in understanding the behavior of pollutants in water bodies (Mandić et al., 2004).

Material Science

  • Hydrophilic Monomer Synthesis: The synthesis of hydrophilic monomers containing sulfonate and hydroxyl groups, which can be built into polyester chains, is another application area. This synthesis process has a high yield and selectivity, indicating its industrial potential (Jankowski et al., 2004).

Catalysis

  • Catalytic Properties: Its derivatives, such as sulfonic acid-functionalized biochar, have been used as catalysts in various chemical reactions, enhancing reaction efficiencies and selectivity, especially in reactions involving water as a product (Zhong et al., 2019).

Electrochemistry

  • Ion Exchange Voltammetry: In electrochemistry, the compound has been involved in the study of ion exchange voltammetry, particularly in analyzing biologically important molecules using polymer-modified electrodes (Rastogi et al., 2012).

Safety And Hazards

The safety information for 2-Hydroxy-3-sulfopropanoic acid indicates that it is dangerous . The hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

2-Hydroxy-3-sulfopropanoic acid (HSP) is a metabolite of taurine, a ubiquitous amino acid found in various tissues of mammals. HSP is produced from taurine by the action of taurine dioxygenase (TDO) and can also be synthesized in a non-enzymatic manner from cysteine sulfinic acid. This suggests potential future directions in the study of metabolic pathways and the role of taurine and its metabolites in health and disease.

Relevant Papers

The paper “Synthesis and Properties of Lauric Acid-2-hydroxy-3-propane Sulfonic” discusses the synthesis of a sodium salt of 2-Hydroxy-3-sulfopropanoic acid . The paper provides valuable insights into the synthesis process and the factors influencing the yield .

properties

IUPAC Name

2-hydroxy-3-sulfopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQGIWJSICOUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-sulfopropanoic acid

CAS RN

38769-05-0
Record name 2-hydroxy-3-sulfopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Rausch - 2023 - publishup.uni-potsdam.de
… ), cysteate, coenzyme M (2-mercaptoethanesulfonate, CoM), sulfoquinovosyldiacylglycerols (SQDG), sulfoquinovose (SQ), DHPS, and 3-sulfolactate (2-hydroxy-3-sulfopropanoic acid). …
Number of citations: 0 publishup.uni-potsdam.de
T Rausch - 2023 - d-nb.info
… ), cysteate, coenzyme M (2-mercaptoethanesulfonate, CoM), sulfoquinovosyldiacylglycerols (SQDG), sulfoquinovose (SQ), DHPS, and 3-sulfolactate (2-hydroxy-3-sulfopropanoic acid). …
Number of citations: 0 d-nb.info

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